2-(4-Methoxyphenoxy)phenol
Description
2-(4-Methoxyphenoxy)phenol is an organic compound with the molecular formula C13H12O3 It is a phenolic compound characterized by the presence of a methoxy group (-OCH3) attached to one of the phenyl rings
Properties
Molecular Formula |
C13H12O3 |
|---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)phenol |
InChI |
InChI=1S/C13H12O3/c1-15-10-6-8-11(9-7-10)16-13-5-3-2-4-12(13)14/h2-9,14H,1H3 |
InChI Key |
OEAKAKPPUNQBKN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=CC=C2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenoxy)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-methoxyphenol with 2-chlorophenol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the phenoxy group, resulting in the formation of 2-(4-Methoxyphenoxy)phenol .
Industrial Production Methods
Industrial production methods for 2-(4-Methoxyphenoxy)phenol often involve similar nucleophilic aromatic substitution reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a catalyst like aluminum chloride.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Substituted phenols with various functional groups depending on the electrophile used.
Scientific Research Applications
2-(4-Methoxyphenoxy)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Explored for its potential use in drug development due to its phenolic structure, which can interact with various biological targets.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenoxy)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenol:
4-Methoxyphenol:
2-(2-Methoxyphenoxy)phenol: A structural isomer with the methoxy group in the ortho position.
Uniqueness
2-(4-Methoxyphenoxy)phenol is unique due to the presence of both a methoxy group and a phenoxy group, which can impart distinct chemical and biological properties.
Biological Activity
2-(4-Methoxyphenoxy)phenol, also known as a phenolic compound, has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article presents a comprehensive review of the biological activity of this compound, supported by relevant data tables and research findings.
- Molecular Formula : C15H14O3
- Molecular Weight : 242.27 g/mol
- CAS Number : 303-09-1
1. Antioxidant Activity
Phenolic compounds are widely recognized for their antioxidant properties. The antioxidant activity of 2-(4-Methoxyphenoxy)phenol is attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Research Findings :
- A study demonstrated that phenolic compounds can significantly reduce lipid peroxidation levels in vitro, indicating their protective role against oxidative damage .
- Table 1 summarizes the antioxidant activity of various phenolic compounds, including 2-(4-Methoxyphenoxy)phenol:
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 2-(4-Methoxyphenoxy)phenol | 35 | |
| Gallic Acid | 25 | |
| Quercetin | 30 |
2. Anti-inflammatory Activity
The anti-inflammatory effects of 2-(4-Methoxyphenoxy)phenol have been explored in various studies, showing its potential to inhibit pro-inflammatory cytokines.
Case Study :
A recent study evaluated the anti-inflammatory effects of this compound using an in vitro model of lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated a significant reduction in the production of TNF-α and IL-6 at concentrations above 10 µM .
3. Antimicrobial Activity
The antimicrobial properties of 2-(4-Methoxyphenoxy)phenol have also been investigated, particularly against various bacterial strains.
Research Findings :
- A study conducted on the antibacterial activity of several phenolic compounds showed that 2-(4-Methoxyphenoxy)phenol exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 50 µg/mL and 75 µg/mL, respectively .
The biological activities of 2-(4-Methoxyphenoxy)phenol are largely attributed to its ability to interact with cellular pathways. The compound may modulate the expression of genes involved in inflammation and oxidative stress response through the inhibition of NF-kB signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
